molecular formula C22H17N5O2S B2902438 11-(4-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene CAS No. 923173-18-6

11-(4-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene

Cat. No.: B2902438
CAS No.: 923173-18-6
M. Wt: 415.47
InChI Key: ZLQBNSPNMUQQMB-UHFFFAOYSA-N
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Description

11-(4-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8700^{2,7}0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a methoxyphenyl group, a thiophene ring, and a chromeno-tetrazolo-pyrimidine core

Preparation Methods

The synthesis of 11-(4-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:

    Formation of the chromeno-tetrazolo-pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxyphenyl group: This is usually achieved through a substitution reaction, where a methoxyphenyl group is introduced to the core structure.

    Attachment of the thiophene ring: This step involves the use of thiophene derivatives and suitable coupling agents to attach the thiophene ring to the core structure.

Chemical Reactions Analysis

11-(4-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and thiophene moieties, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

11-(4-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may have applications in the development of new materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 11-(4-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 11-(4-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene include other chromeno-tetrazolo-pyrimidine derivatives and compounds with similar functional groups. These compounds share some structural features but differ in their specific substituents and overall molecular architecture. The uniqueness of this compound lies in its combination of a methoxyphenyl group, a thiophene ring, and a chromeno-tetrazolo-pyrimidine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

11-(4-methoxyphenyl)-9-thiophen-2-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c1-28-14-10-8-13(9-11-14)20-18-19(23-22-24-25-26-27(20)22)15-5-2-3-6-16(15)29-21(18)17-7-4-12-30-17/h2-12,20-21H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQBNSPNMUQQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=CS5)NC6=NN=NN26
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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